molecular formula C14H18N2O2 B3058381 2-(2-butyl-1H-benzimidazol-1-yl)propanoic acid CAS No. 892240-97-0

2-(2-butyl-1H-benzimidazol-1-yl)propanoic acid

Cat. No.: B3058381
CAS No.: 892240-97-0
M. Wt: 246.3 g/mol
InChI Key: LOBBYRADWOPOQD-UHFFFAOYSA-N
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Description

2-(2-Butyl-1H-benzimidazol-1-yl)propanoic acid is a benzimidazole derivative featuring a butyl substituent at the 2-position of the benzimidazole ring and a propanoic acid group linked to the nitrogen at the 1-position. This compound is part of a broader class of benzimidazole-based molecules, which are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antiviral, and enzyme-inhibitory properties .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-butylbenzimidazol-1-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-3-4-9-13-15-11-7-5-6-8-12(11)16(13)10(2)14(17)18/h5-8,10H,3-4,9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOBBYRADWOPOQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=CC=CC=C2N1C(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20395026
Record name 2-(2-Butyl-1H-benzimidazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892240-97-0
Record name 2-(2-Butyl-1H-benzimidazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-butyl-1H-benzimidazol-1-yl)propanoic acid typically involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2-butyl-1H-benzimidazol-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized to form N-oxides.

    Reduction: Reduction of the benzimidazole ring can lead to the formation of dihydrobenzimidazole derivatives.

    Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives of benzimidazole.

    Reduction: Dihydrobenzimidazole derivatives.

    Substitution: Various alkyl or aryl-substituted benzimidazole derivatives.

Scientific Research Applications

2-(2-butyl-1H-benzimidazol-1-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-butyl-1H-benzimidazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, modulating their activity. The butyl and propanoic acid groups may enhance the compound’s binding affinity and specificity. Pathways involved include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The physicochemical and structural properties of 2-(2-butyl-1H-benzimidazol-1-yl)propanoic acid can be contextualized by comparing it to analogous benzimidazole-propanoic acid derivatives. Below is a detailed analysis of key analogs, supported by data from synthesized compounds and literature.

Structural Analogues and Substituent Effects

A. Substituent Variations on the Benzimidazole Ring

2-(2-Methyl-1H-benzimidazol-1-yl)propanoic acid Structure: Features a methyl group at the 2-position of the benzimidazole ring. Molecular Weight: 204.23 g/mol (C₁₁H₁₂N₂O₂) . Properties: Smaller substituent reduces lipophilicity compared to the butyl analog. Classified as an irritant (Xi hazard class) . Implications: Lower molecular weight may improve metabolic clearance but reduce membrane permeability.

3-(2-Hydroxymethyl-benzimidazol-1-yl)propanoic acid Structure: Contains a hydroxymethyl group at the 2-position and a propanoic acid at the 3-position. Positional isomerism (propanoic acid at 3-position) may alter binding interactions with biological targets.

B. Amino Acid-Coupled Derivatives

2-(((1H-Benzo[d]imidazol-2-yl)methyl)amino)propanoic acid (3a) Structure: Benzimidazole linked to propanoic acid via an aminomethyl bridge. Synthesis: Prepared via coupling of 2-chloromethyl benzimidazole with amino acid esters . Properties: Melting point 215–217°C; soluble in DMSO/DMF but insoluble in common organic solvents .

Physicochemical Properties and Solubility

The substituent size and polarity significantly influence solubility and stability:

  • This compound: The butyl group increases lipophilicity, likely reducing aqueous solubility but improving lipid bilayer penetration. Molecular weight estimated at 246.3 g/mol (calculated from structure).
  • Hydrochloride Salt (1609396-39-5) : Salt formation (e.g., hydrochloride) enhances solubility in polar solvents compared to the free acid .
Comparative Data Table
Compound Name Substituent (Benzimidazole) Propanoic Acid Position Molecular Weight (g/mol) Melting Point (°C) Solubility Profile
This compound Butyl (C₄H₉) 2 246.3* N/A Low in organics; polar solvents (inferred)
2-(2-Methyl-1H-benzimidazol-1-yl)propanoic acid Methyl (CH₃) 2 204.23 N/A Similar to butyl analog
3-(2-Hydroxymethyl-benzimidazol-1-yl)propanoic acid Hydroxymethyl (CH₂OH) 3 ~222.2* N/A Higher aqueous solubility
2-(((1H-Benzo[d]imidazol-2-yl)methyl)amino)propanoic acid (3a) Aminomethyl (CH₂NH₂) 2 ~235.3* 215–217 Soluble in DMSO/DMF

*Calculated based on molecular formula.

Biological Activity

2-(2-butyl-1H-benzimidazol-1-yl)propanoic acid is a benzimidazole derivative that has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structure, characterized by a benzimidazole ring and a propanoic acid moiety, suggests various mechanisms of action that could lead to therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C14H19N2O2C_{14}H_{19}N_{2}O_{2}. The presence of the butyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with target sites within organisms.

The compound's mechanism of action primarily involves:

  • Enzyme Inhibition : The benzimidazole ring can bind to specific enzymes, inhibiting their activity. This interaction may modulate various biochemical pathways.
  • Receptor Modulation : The compound may also act as a receptor modulator, influencing cellular signaling processes that are crucial for maintaining homeostasis in biological systems.

Biological Activities

Research has identified several biological activities associated with this compound:

1. Anti-inflammatory Activity

  • Studies indicate that this compound exhibits anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response .
  • Comparative studies have shown that it may have greater anti-inflammatory effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen .

2. Anticancer Potential

  • Investigations into its anticancer activity suggest that it may inhibit tumor growth by interfering with cancer cell signaling pathways. Its ability to modulate enzyme activity could be pivotal in this regard.

3. Antimicrobial Properties

  • Preliminary research indicates potential antimicrobial and antifungal activities, making it a candidate for further exploration in infectious disease treatment.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

StudyFindings
In vitro studies on COX inhibition Demonstrated significant inhibition of COX-1 and COX-2 enzymes, with IC50 values indicating potent anti-inflammatory effects .
Cancer cell line assays Showed reduced proliferation in various cancer cell lines, suggesting potential as an anticancer agent.
Antimicrobial testing Exhibited activity against specific bacterial strains, warranting further investigation into its use as an antimicrobial agent.

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with other benzimidazole derivatives:

Compound NameStructure CharacteristicsBiological Activity
2-(1H-benzimidazol-1-yl)propanoic acidLacks butyl groupReduced binding affinity and biological activity compared to the target compound
2-(2-methyl-1H-benzimidazol-1-yl)propanoic acidContains methyl groupDifferent steric effects leading to varied enzyme interactions
2-(2-isobutyl-1H-benzimidazol-1-YL)propanoic acidIsobutyl instead of butylPotentially similar activities but requires further research to confirm

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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